molecular formula C22H17BrN8O2 B11112584 6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11112584
M. Wt: 505.3 g/mol
InChI Key: AIUYZELJMFYDDB-ZVHZXABRSA-N
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Description

4-BROMOBENZALDEHYDE 1-[4-ANILINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a bromobenzaldehyde moiety linked to a triazine ring through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMOBENZALDEHYDE 1-[4-ANILINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:

    Formation of 4-Bromobenzaldehyde: This can be achieved by the oxidation of 4-bromotoluene.

    Synthesis of the Triazine Ring: The triazine ring can be synthesized through a series of nucleophilic substitution reactions involving cyanuric chloride and aniline derivatives.

    Hydrazone Formation: The final step involves the condensation of 4-bromobenzaldehyde with the triazine derivative in the presence of a hydrazine reagent under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMOBENZALDEHYDE 1-[4-ANILINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions:

    Oxidation: The aldehyde group in 4-bromobenzaldehyde can be oxidized to form carboxylic acids.

    Reduction: The nitro group in the triazine ring can be reduced to an amino group.

    Substitution: The bromine atom in 4-bromobenzaldehyde can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: 4-Bromobenzoic acid.

    Reduction: 4-Amino-6-(4-aminophenyl)-1,3,5-triazine.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

4-BROMOBENZALDEHYDE 1-[4-ANILINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-BROMOBENZALDEHYDE 1-[4-ANILINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biochemical pathways.

    Pathways Involved: It may influence pathways related to oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzaldehyde: Another isomer of bromobenzaldehyde with similar reactivity but different positional substitution.

    4-Chlorobenzaldehyde: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and applications.

    4-Nitrobenzaldehyde: Contains a nitro group instead of a bromine atom, affecting its chemical properties and uses.

Uniqueness

4-BROMOBENZALDEHYDE 1-[4-ANILINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

Molecular Formula

C22H17BrN8O2

Molecular Weight

505.3 g/mol

IUPAC Name

2-N-[(E)-(4-bromophenyl)methylideneamino]-4-N-(4-nitrophenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H17BrN8O2/c23-16-8-6-15(7-9-16)14-24-30-22-28-20(25-17-4-2-1-3-5-17)27-21(29-22)26-18-10-12-19(13-11-18)31(32)33/h1-14H,(H3,25,26,27,28,29,30)/b24-14+

InChI Key

AIUYZELJMFYDDB-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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